1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene
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Overview
Description
1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a chloro group, a methoxy group, and an ethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene typically involves multi-step organic reactions. One common method includes the reaction of 1-chloro-2-nitrobenzene with 4-methoxyphenol in the presence of a base to form the intermediate compound. This intermediate is then subjected to reduction and subsequent etherification to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents used.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene can be compared with similar compounds such as:
1-Methoxy-2-chloro-4-nitrobenzene: Similar in structure but contains a nitro group instead of an ethoxy group.
2-Chloro-4-fluoro-1-[2-(4-methoxyphenoxy)ethoxy]benzene: Contains a fluoro group, which alters its chemical properties.
1-Chloro-2-methoxybenzene: Lacks the ethoxy group, making it less complex.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.
Properties
CAS No. |
129223-71-8 |
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Molecular Formula |
C15H15ClO3 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene |
InChI |
InChI=1S/C15H15ClO3/c1-17-12-6-8-13(9-7-12)18-10-11-19-15-5-3-2-4-14(15)16/h2-9H,10-11H2,1H3 |
InChI Key |
QFORHVBXYJRJBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC=CC=C2Cl |
Origin of Product |
United States |
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